molecular formula C16H20Cl2N4S2 B15181223 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole CAS No. 178979-80-1

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole

Cat. No.: B15181223
CAS No.: 178979-80-1
M. Wt: 403.4 g/mol
InChI Key: OKUCSOKZTVYTPJ-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole is a synthetic organic compound It is characterized by its complex structure, which includes a dichlorophenylthio group, an isopropyl group, a methyl group, and a methylthiocarbamoyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution of a suitable precursor with 3,5-dichlorothiophenol.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Incorporation of the Methylthiocarbamoyl Group: This can be achieved through the reaction of the intermediate with methyl isothiocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiocarbamoyl group.

    Reduction: Reduction reactions could target the imidazole ring or the dichlorophenylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or dealkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Agriculture: Potential use as a pesticide or herbicide due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole: Lacks the methylthiocarbamoyl group.

    4-Isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole: Lacks the dichlorophenylthio group.

Uniqueness

The presence of both the dichlorophenylthio and methylthiocarbamoyl groups in 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-(N-methylthiocarbamoyl)aminomethyl-1H-imidazole makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

CAS No.

178979-80-1

Molecular Formula

C16H20Cl2N4S2

Molecular Weight

403.4 g/mol

IUPAC Name

1-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-3-methylthiourea

InChI

InChI=1S/C16H20Cl2N4S2/c1-9(2)14-15(24-12-6-10(17)5-11(18)7-12)22(4)13(21-14)8-20-16(23)19-3/h5-7,9H,8H2,1-4H3,(H2,19,20,23)

InChI Key

OKUCSOKZTVYTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNC(=S)NC)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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